molecular formula C8H14O4S2 B12676961 Ethanethioic acid, S,S'-(2,3-dihydroxy-1,4-butanediyl) ester, (theta,theta)- CAS No. 125328-85-0

Ethanethioic acid, S,S'-(2,3-dihydroxy-1,4-butanediyl) ester, (theta,theta)-

Cat. No.: B12676961
CAS No.: 125328-85-0
M. Wt: 238.3 g/mol
InChI Key: RSSDPTXLGZLHCP-HTQZYQBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester typically involves the reaction of ethanethioic acid with a dihydroxybutane derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the thioester groups can produce thiols .

Scientific Research Applications

Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester involves its interaction with specific molecular targets and pathways. The hydroxyl and thioester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester is unique due to its specific arrangement of hydroxyl and thioester groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

125328-85-0

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

S-[(2S,3S)-4-acetylsulfanyl-2,3-dihydroxybutyl] ethanethioate

InChI

InChI=1S/C8H14O4S2/c1-5(9)13-3-7(11)8(12)4-14-6(2)10/h7-8,11-12H,3-4H2,1-2H3/t7-,8-/m1/s1

InChI Key

RSSDPTXLGZLHCP-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)SC[C@H]([C@@H](CSC(=O)C)O)O

Canonical SMILES

CC(=O)SCC(C(CSC(=O)C)O)O

Origin of Product

United States

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